molecular formula C21H27N2O7P B1432267 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate CAS No. 1354823-36-1

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

Cat. No.: B1432267
CAS No.: 1354823-36-1
M. Wt: 450.4 g/mol
InChI Key: CSURKLFFMMBEFL-XEIJMDPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves multiple steps. The key steps include the reaction of 4-nitrophenol with phenylphosphonic dichloride to form 4-nitrophenoxyphenylphosphonic dichloride. This intermediate is then reacted with L-alanine and 2-ethylbutanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels (≥98%) .

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves its role as a synthetic intermediate. It participates in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and reactivity. This makes it particularly suitable for certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

1354823-36-1

Molecular Formula

C21H27N2O7P

Molecular Weight

450.4 g/mol

IUPAC Name

2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m0/s1

InChI Key

CSURKLFFMMBEFL-XEIJMDPGSA-N

Isomeric SMILES

CCC(CC)COC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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